molecular formula C7H7BrClN B12287202 3-(1-Bromoethyl)-5-chloropyridine

3-(1-Bromoethyl)-5-chloropyridine

Katalognummer: B12287202
Molekulargewicht: 220.49 g/mol
InChI-Schlüssel: RGQBPDUMZDYYBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Bromoethyl)-5-chloropyridine is an organic compound that belongs to the class of halogenated pyridines This compound features a pyridine ring substituted with a bromoethyl group at the third position and a chlorine atom at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromoethyl)-5-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-ethyl-5-chloropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to precisely control the addition of reagents and maintain the desired temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Bromoethyl)-5-chloropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether are used.

Major Products Formed

    Nucleophilic Substitution: Products include 3-(1-azidoethyl)-5-chloropyridine or 3-(1-thioethyl)-5-chloropyridine.

    Oxidation: The major product is this compound N-oxide.

    Reduction: The major product is 3-ethyl-5-chloropyridine.

Wissenschaftliche Forschungsanwendungen

3-(1-Bromoethyl)-5-chloropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(1-Bromoethyl)-5-chloropyridine involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function and leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1-Bromoethyl)-5-fluoropyridine
  • 3-(1-Bromoethyl)-5-methylpyridine
  • 3-(1-Bromoethyl)-5-iodopyridine

Comparison

Compared to these similar compounds, 3-(1-Bromoethyl)-5-chloropyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions. Additionally, the presence of chlorine can impact the compound’s solubility and stability, which are important factors in its practical applications.

Eigenschaften

Molekularformel

C7H7BrClN

Molekulargewicht

220.49 g/mol

IUPAC-Name

3-(1-bromoethyl)-5-chloropyridine

InChI

InChI=1S/C7H7BrClN/c1-5(8)6-2-7(9)4-10-3-6/h2-5H,1H3

InChI-Schlüssel

RGQBPDUMZDYYBJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CN=C1)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.